molecular formula C8H14ClNO B1392408 Octahydro-isoindol-4-one hydrochloride CAS No. 879687-91-9

Octahydro-isoindol-4-one hydrochloride

Cat. No. B1392408
CAS RN: 879687-91-9
M. Wt: 175.65 g/mol
InChI Key: FQSRZRILAZRGHC-UHFFFAOYSA-N
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Description

Octahydro-isoindol-4-one hydrochloride (OHIH) is an organic compound belonging to the class of isoindol-4-ones. It is a white to light yellow crystalline solid with a molecular weight of 279.76 g/mol. OHIH is soluble in ethanol, methanol, and chloroform, and is insoluble in water. OHIH is widely used in synthetic organic chemistry and has been used in a variety of scientific research applications.

Scientific Research Applications

Antimicrobial Applications

A series of azatricyclodiones and octahydro-benzo[f]isoindoles, including derivatives of octahydro-isoindol-4-one hydrochloride, were synthesized and evaluated for their antimicrobial properties. One compound in particular displayed moderate antitubercular activity, while two compounds inhibited the growth of fungi at a concentration of 25 μg/mL, indicating potential for developing antimicrobial agents (Saxena et al., 2008).

Structural Analysis

A structural analysis of octahydro-1H-isoindole derivatives revealed that the octahydro-1H-isoindole ring is not planar, and the rings are twisted, providing insights into the molecular structure and potential reactivity of this compound (Shang et al., 2012).

Analytical Techniques

Advanced analytical techniques have been developed for the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers, which are key starting materials for the synthesis of various pharmaceuticals. These methods offer a simple, sensitive, and reliable tool for quality control in the synthesis of these compounds (Vali et al., 2012).

Synthetic Methodologies

Efficient synthetic methodologies, such as the Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction, have been developed to construct aza-tricyclic frameworks related to this compound. These methods enable the stereoselective synthesis of complex molecular structures, demonstrating the compound's versatility in organic synthesis (Gouse et al., 2019).

Potential Antiviral Applications

Isopulegol-derived octahydro-2H-chromen-4-ols, structurally related to this compound, demonstrated highly potent activity against influenza A and B viruses, indicating potential for antiviral drug development (Ilyina et al., 2018).

Catalytic Applications

Natural halloysite nanotubes were used for the solvent-free synthesis of octahydro-2H-chromenols, showcasing the application of this compound derivatives in green chemistry and catalysis (Sidorenko et al., 2019).

properties

IUPAC Name

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRZRILAZRGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879687-91-9
Record name 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879687-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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